molecular formula C21H22N4O3S B2867322 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 951492-94-7

2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2867322
CAS No.: 951492-94-7
M. Wt: 410.49
InChI Key: HEWLZZYUKQPOPM-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridinone core, substituted with methoxy, methylpyrimidinylthio, and p-tolylacetamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:

    Formation of the pyridinone core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide.

    Attachment of the 4-methylpyrimidin-2-ylthio group: This step involves nucleophilic substitution reactions, where the pyrimidinylthio group is introduced.

    Formation of the p-tolylacetamide group: This is typically achieved through acylation reactions using p-tolylacetic acid derivatives.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridinone core can be reduced to form dihydropyridinone derivatives.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions, leading to the formation of different thioether derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving pyridinone derivatives.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide include:

    2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-4-6-16(7-5-14)24-20(27)12-25-11-19(28-3)18(26)10-17(25)13-29-21-22-9-8-15(2)23-21/h4-11H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWLZZYUKQPOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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